Increased Molecular Complexity and Scaffold Rigidity via Dual Cyclobutane Architecture
2-Cyclobutylcyclobutan-1-ol contains two cyclobutane rings, resulting in a molecular complexity score of 107 [1]. In contrast, the monocyclic analog 2-butylcyclobutan-1-ol (CAS 2155120-95-7) has a complexity score of 95.5 [2]. This higher complexity reflects a more constrained, sp³-rich bicyclic framework, which is a key driver of conformational restriction—a highly sought-after property in drug discovery for improving target specificity and metabolic stability [3].
| Evidence Dimension | Molecular Complexity (PubChem Complexity Score) |
|---|---|
| Target Compound Data | 107 |
| Comparator Or Baseline | 2-Butylcyclobutan-1-ol (CAS 2155120-95-7): 95.5 |
| Quantified Difference | +11.5 (12% increase in complexity) |
| Conditions | Computed descriptor from PubChem 2D structure analysis |
Why This Matters
Higher molecular complexity in this context directly correlates with a more constrained three-dimensional structure, which medicinal chemists leverage to enhance binding selectivity and improve pharmacokinetic properties.
- [1] PubChem. Compound Summary: 2-Cyclobutylcyclobutan-1-ol. CID 145869365. View Source
- [2] PubChem. Compound Summary: 2-Butylcyclobutan-1-ol. CID 14128942. View Source
- [3] Hu et al. Nature Communications, 2024, 15, 9412. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols. View Source
